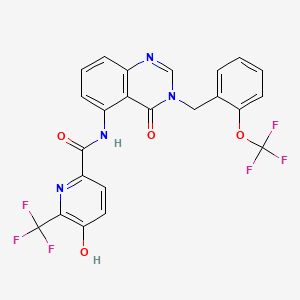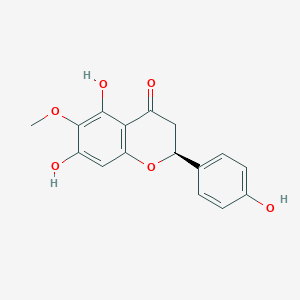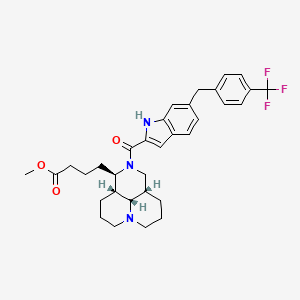
Biotin-doxorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-doxorubicin is a conjugate of biotin (a vitamin also known as vitamin B7) and doxorubicin (a widely used chemotherapeutic agent). This compound leverages the high affinity of biotin for biotin receptors, which are often overexpressed in cancer cells, to enhance the targeted delivery of doxorubicin to tumor sites. This targeted approach aims to improve the efficacy of doxorubicin while minimizing its systemic toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of biotin-doxorubicin typically involves the conjugation of biotin to doxorubicin through a linker. One common method is the use of a biotinylated linker that reacts with the amine group of doxorubicin. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of both molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The production process must adhere to stringent quality control measures to ensure the safety and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Biotin-doxorubicin can undergo various chemical reactions, including:
Oxidation: Doxorubicin can be oxidized, leading to the formation of reactive oxygen species (ROS).
Reduction: The quinone moiety in doxorubicin can be reduced under certain conditions.
Substitution: The amine group in doxorubicin can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ROS and oxidized doxorubicin derivatives.
Reduction: Reduced forms of doxorubicin.
Substitution: Substituted derivatives of doxorubicin with different functional groups.
Aplicaciones Científicas De Investigación
Biotin-doxorubicin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study drug conjugation and targeted delivery systems.
Biology: Employed in cellular studies to investigate the uptake and efficacy of targeted drug delivery.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a targeted chemotherapeutic agent for various cancers.
Industry: Applied in the development of advanced drug delivery systems and nanomedicine.
Mecanismo De Acción
Biotin-doxorubicin exerts its effects through a combination of biotin receptor-mediated targeting and the cytotoxic action of doxorubicin. The biotin moiety binds to biotin receptors on cancer cells, facilitating the uptake of the conjugate. Once inside the cell, doxorubicin intercalates with DNA, inhibits topoisomerase II, and generates ROS, leading to DNA damage and cell death. This targeted approach enhances the accumulation of doxorubicin in tumor cells while reducing its impact on healthy tissues .
Comparación Con Compuestos Similares
Biotin-doxorubicin can be compared with other biotin-conjugated chemotherapeutic agents and doxorubicin derivatives:
Biotin-paclitaxel: Another biotin-conjugated chemotherapeutic agent that targets biotin receptors.
Doxil: A liposomal formulation of doxorubicin designed to enhance drug delivery and reduce toxicity.
Biotin-gemcitabine: A biotin-conjugated form of gemcitabine used for targeted cancer therapy.
Uniqueness: this compound is unique in its dual approach of leveraging biotin receptor targeting and the potent cytotoxicity of doxorubicin. This combination aims to improve therapeutic outcomes by enhancing drug delivery to cancer cells and minimizing systemic side effects.
Propiedades
Fórmula molecular |
C52H71N5O19S |
|---|---|
Peso molecular |
1102.2 g/mol |
Nombre IUPAC |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C52H71N5O19S/c1-28-46(62)31(53)23-40(75-28)76-34-25-52(68,24-30-42(34)50(66)44-43(48(30)64)47(63)29-7-5-8-33(69-2)41(29)49(44)65)36(58)26-74-39(61)12-6-11-38(60)55-14-16-71-18-20-73-22-21-72-19-17-70-15-13-54-37(59)10-4-3-9-35-45-32(27-77-35)56-51(67)57-45/h5,7-8,28,31-32,34-35,40,45-46,62,64,66,68H,3-4,6,9-27,53H2,1-2H3,(H,54,59)(H,55,60)(H2,56,57,67)/t28-,31-,32-,34-,35-,40-,45-,46+,52-/m0/s1 |
Clave InChI |
YVYPMNQETRWBLT-UDMZLYAZSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


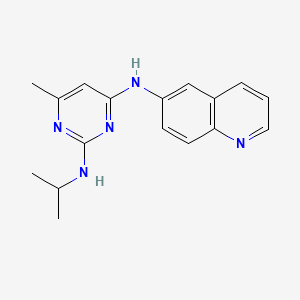
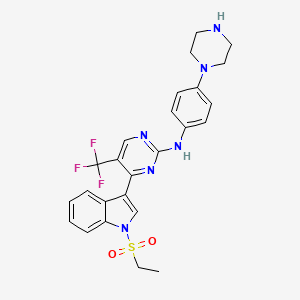
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
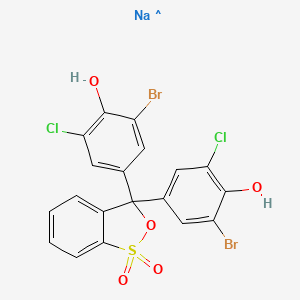
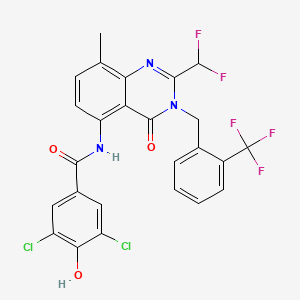
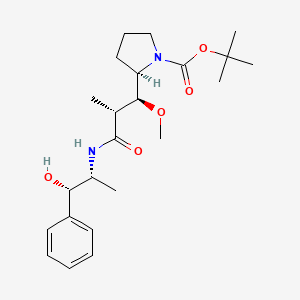
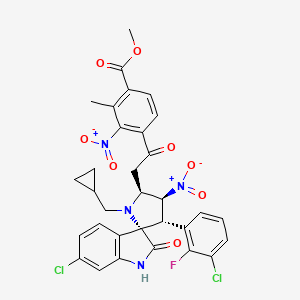
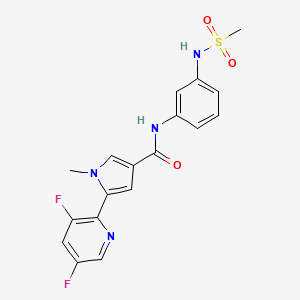
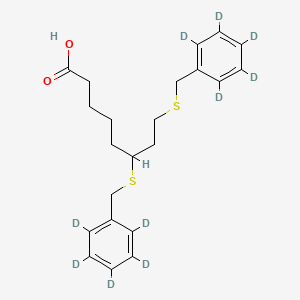
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
